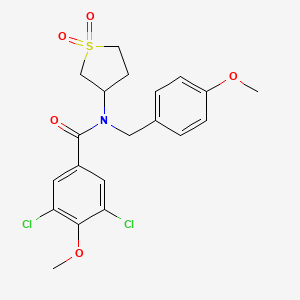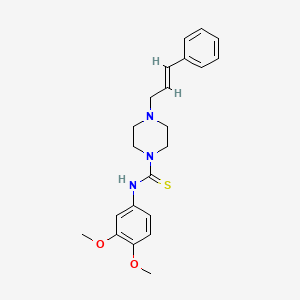
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as BDF-520, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mechanism of Action
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide works by inhibiting the activity of CK2, which is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. By inhibiting CK2, this compound can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is in developing more water-soluble derivatives of the compound, which would make it easier to use in experiments. Another area of interest is in exploring the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating other diseases beyond cancer and neurodegenerative disorders.
In conclusion, this compound is a promising compound with potential applications in biomedical research. Its specificity for CK2 and its anti-cancer properties make it a valuable tool for studying cellular processes and developing new treatments for cancer. Further research is needed to fully understand its mechanism of action and explore its potential uses in other areas of medicine.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which plays a role in cell survival and proliferation. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-16(14-2-1-9-23-14)19-5-7-20(8-6-19)17(22)18-12-3-4-13-15(10-12)25-11-24-13/h3-4,10,14H,1-2,5-9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWDVOHOOZEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4118502.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4118520.png)




![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4118566.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)
![9-(2-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118579.png)
![2-[(4-bromophenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118589.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118594.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)